molecular formula C8H12O3 B14398301 5-(3-Oxobutyl)oxolan-2-one CAS No. 89927-33-3

5-(3-Oxobutyl)oxolan-2-one

Katalognummer: B14398301
CAS-Nummer: 89927-33-3
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: JJSQOYCRHZPDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C9H14O3. It is a γ-lactone, which is a type of cyclic ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxobutyl)oxolan-2-one typically involves the reaction of a suitable precursor with a lactone-forming reagent. One common method is the reaction of 4-hydroxybutanoic acid with acetic anhydride under acidic conditions to form the lactone ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor and reagents are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted lactones and esters.

Wissenschaftliche Forschungsanwendungen

5-(3-Oxobutyl)oxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(3-Oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins in biological systems.

Vergleich Mit ähnlichen Verbindungen

5-(3-Oxobutyl)oxolan-2-one can be compared with other similar compounds, such as:

    γ-Butyrolactone (GBL): A structurally similar lactone with different reactivity and applications.

    δ-Valerolactone: Another lactone with a different ring size and chemical properties.

    ε-Caprolactone: A larger lactone used in polymer production.

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through different chemical reactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

89927-33-3

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

5-(3-oxobutyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-6(9)2-3-7-4-5-8(10)11-7/h7H,2-5H2,1H3

InChI-Schlüssel

JJSQOYCRHZPDHY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.